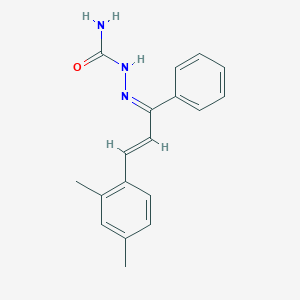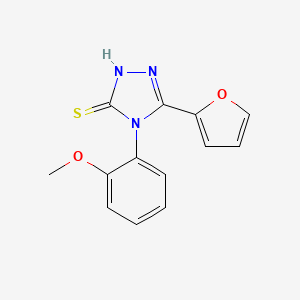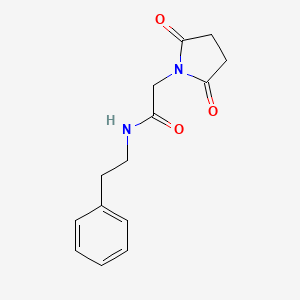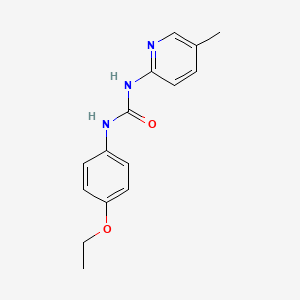
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone, also known as Curcumin semicarbazone, is a synthetic compound derived from Curcumin, a natural polyphenol found in turmeric. Curcumin has been widely studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its poor bioavailability and chemical instability have limited its therapeutic potential. Curcumin semicarbazone is a promising derivative that overcomes these limitations and has shown potential in various scientific research applications.
作用机制
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, COX-2, and STAT3 signaling pathways. It also induces apoptosis by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound semicarbazone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some labs.
未来方向
There are several future directions for the study of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of new derivatives and analogs of this compound semicarbazone may lead to the discovery of more potent and effective compounds.
合成方法
The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone involves the reaction of this compound with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid. The reaction takes place under reflux conditions and yields a yellow crystalline solid, which is purified by recrystallization.
科学研究应用
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has shown potential in various scientific research applications. It has been studied for its anticancer properties, specifically in breast cancer and prostate cancer. In vitro studies have shown that this compound semicarbazone inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound semicarbazone has been studied for its neuroprotective properties and has shown potential in treating Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[(Z)-[(E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-15(14(2)12-13)10-11-17(20-21-18(19)22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,19,21,22)/b11-10+,20-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFCFJSSVSCEW-BMOGTUHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N/NC(=O)N)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)


